(Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one
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Overview
Description
(Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxyl group, a phenyl ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Enone Structure: The enone structure can be formed through an aldol condensation reaction, followed by dehydration.
Hydroxylation and Phenylation: The hydroxyl group and phenyl ring can be introduced through selective hydroxylation and phenylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which offers advantages in terms of reaction efficiency, safety, and scalability . This method allows for precise control over reaction conditions and real-time monitoring of reaction kinetics, resulting in high-quality products and streamlined processes .
Chemical Reactions Analysis
Types of Reactions
(Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Addition: The enone structure can participate in Michael addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the enone structure can yield an alcohol.
Scientific Research Applications
(Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one include other trifluoromethyl-substituted enones and thiophene derivatives. Examples include:
- (E)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one
- 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhexan-3-one
- 5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2S/c17-16(18,19)15(21,12-5-2-1-3-6-12)11-13(20)8-9-14-7-4-10-22-14/h1-10,21H,11H2/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANRNSKSNHIDKE-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C=CC2=CC=CS2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)/C=C\C2=CC=CS2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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